2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide
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Overview
Description
2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a methoxy group, a methyl group, and a benzyloxymethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Formation of Benzyl Ester: The carboxylic acid group of 2-methoxybenzoic acid is esterified with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
N-Methylation: The ester is then subjected to N-methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 2-hydroxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide.
Reduction: Formation of 2-methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission.
Pathways Involved: The compound could modulate signaling pathways related to dopamine or serotonin, leading to its potential effects on mood and cognition.
Comparison with Similar Compounds
- 2-Methoxy-N-methyl-6-(pyridin-4-ylmethoxymethyl)-benzamide
- 2-(2-Methyl-benzyloxymethyl)-benzoic acid
- 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid
Comparison:
- Structural Differences: The presence of different substituents such as pyridinyl, methyl, or chloro groups.
- Unique Properties: 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide is unique due to its specific combination of methoxy, methyl, and benzyloxymethyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methoxy-N-methyl-6-[(2-methylphenyl)methoxymethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-4-5-8-14(13)11-22-12-15-9-6-10-16(21-3)17(15)18(20)19-2/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXKAWDAHXBYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2=C(C(=CC=C2)OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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